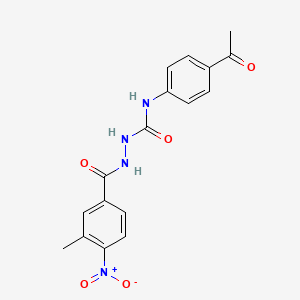![molecular formula C17H17N3O4S B4127745 N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B4127745.png)
N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide
Descripción general
Descripción
N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide, also known as MNBD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBD belongs to the class of thioamide compounds and has a molecular weight of 357.4 g/mol.
Mecanismo De Acción
N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide inhibits the activity of cysteine proteases by forming a covalent bond with the active site cysteine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to the inhibition of its activity. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has been shown to selectively inhibit the activity of cathepsin B, a cysteine protease that is overexpressed in various types of cancer cells.
Biochemical and Physiological Effects:
N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has been reported to have several biochemical and physiological effects. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in lipopolysaccharide-stimulated macrophages. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has also been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has been reported to have low toxicity and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has several advantages as a research tool. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide is a potent and selective inhibitor of cathepsin B, which makes it a valuable tool for studying the role of cathepsin B in various physiological and pathological processes. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has also been shown to have low toxicity and is well-tolerated in animal models. However, N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has some limitations as a research tool. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide is a relatively new compound, and its pharmacokinetic properties are not well-understood. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide also has limited solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide. One potential future direction is the development of N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide analogs with improved pharmacokinetic properties and solubility. Another potential future direction is the investigation of the role of cathepsin B inhibition in other physiological and pathological processes. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has also been shown to have anti-cancer properties, and further studies are needed to explore its potential as a cancer therapeutic agent. Lastly, N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide may have applications in drug discovery and development as a tool for identifying new targets for cysteine protease inhibitors.
Aplicaciones Científicas De Investigación
N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has been studied for its potential applications in various scientific research fields such as biochemistry, pharmacology, and medicinal chemistry. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has been shown to inhibit the activity of cysteine proteases, which are enzymes that play a crucial role in various physiological processes such as protein degradation, antigen processing, and apoptosis. N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has also been reported to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-10-6-11(2)8-12(7-10)16(21)19-17(25)18-14-5-4-13(20(22)23)9-15(14)24-3/h4-9H,1-3H3,(H2,18,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCOWCROJGBOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,5-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4127677.png)

![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-ethoxyphenol](/img/structure/B4127688.png)
![methyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4127689.png)
![methyl 2-({[(4-methyl-1-piperazinyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4127695.png)
![1-(2-pyridinylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4127703.png)


![3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B4127730.png)
![2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4127732.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4127742.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(2-furylmethyl)thiourea](/img/structure/B4127752.png)
![4,4-dimethyl-1-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4127755.png)